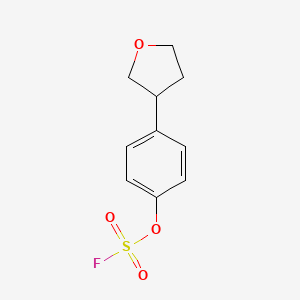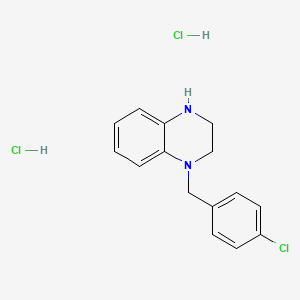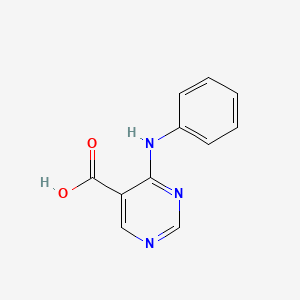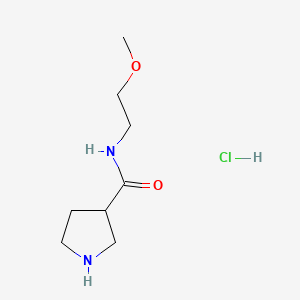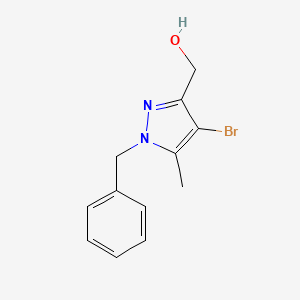
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a benzyl group, a bromine atom, and a methyl group attached to the pyrazole ring, along with a methanol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. This reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides in the presence of a base.
Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.
Methanol Group Addition:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or the methanol group to a methyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition: The compound can participate in addition reactions, particularly at the double bonds of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
Substitution: Nucleophiles like sodium azide (NaN3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in the presence of a base.
Addition: Electrophiles such as halogens (Br2, Cl2) or acids (HCl, HBr) under controlled conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated compounds, alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Addition: Halogenated or protonated pyrazoles.
科学的研究の応用
Chemistry
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals, agrochemicals, and dyes.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine
The compound is investigated for its potential use in drug discovery and development. Its derivatives are explored for their efficacy in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism of action of (1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied.
類似化合物との比較
Similar Compounds
- 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid
- 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-yl)methyl methylcarbamate
- 4-bromo-5-cyano-1-methyl-1H-pyrazole-3-yl)methyl tert-butylcarbamate
Uniqueness
(1-benzyl-4-bromo-5-methyl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl, bromine, and methanol groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C12H13BrN2O |
|---|---|
分子量 |
281.15 g/mol |
IUPAC名 |
(1-benzyl-4-bromo-5-methylpyrazol-3-yl)methanol |
InChI |
InChI=1S/C12H13BrN2O/c1-9-12(13)11(8-16)14-15(9)7-10-5-3-2-4-6-10/h2-6,16H,7-8H2,1H3 |
InChIキー |
WZHBLVJPZKVRQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2)CO)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


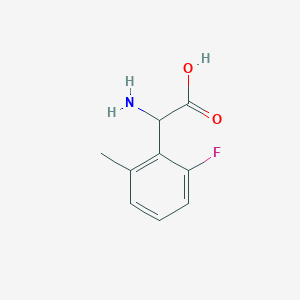
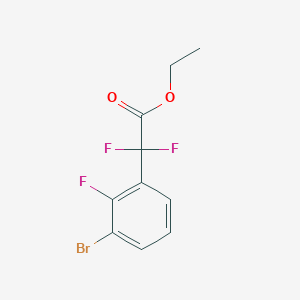

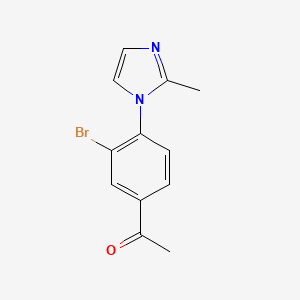
![5-(aminomethyl)bicyclo[2.2.1]heptane-2,3-diolhydrochloride,Mixtureofdiastereomers](/img/structure/B13551762.png)

![N-[(2-chlorophenyl)methyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B13551787.png)
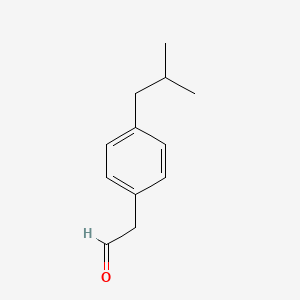
![{2-Amino-7-oxaspiro[3.5]nonan-2-yl}methanolhydrochloride](/img/structure/B13551797.png)
